molecular formula C10H11N3O3S B2754548 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1021023-03-9

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2754548
CAS No.: 1021023-03-9
M. Wt: 253.28
InChI Key: LWMQGAGBKNJIDN-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a thioacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a thioacetamide group, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent sets it apart from other similar compounds .

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-5-3-7(6(2)15-5)9-12-13-10(16-9)17-4-8(11)14/h3H,4H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMQGAGBKNJIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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